![molecular formula C25H21FN2O3 B2808680 5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005040-38-9](/img/structure/B2808680.png)
5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H21FN2O3 and its molecular weight is 416.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives, such as the one mentioned, are synthesized through 1,3-dipolar cycloaddition reactions involving nitrones and 1H-pyrrole-2,3-diones. This process yields various substituted pyrrolo[3,2-d]isoxazoles with specific structural configurations, as demonstrated by Moroz et al. (2018) who synthesized and confirmed the structures of such derivatives through single-crystal X-ray analysis (Moroz et al., 2018).
Photophysical Properties and Applications
The photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which are related to dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives, have been studied for their potential application in organic optoelectronic materials and biological systems. Zhang et al. (2014) reported on derivatives that demonstrated significant red-shifts in absorption and emission bands, indicating their suitability for use in light-emitting diodes and as acid-base indicators due to increased water solubility (Zhang et al., 2014).
Metallo-Supramolecular Polymers
Dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives have also found application in the synthesis of metallo-supramolecular polymers. Chen et al. (2014) synthesized new building blocks based on diketopyrrolo[3,4-c]pyrrole (DPP) and directed self-assembly polymerizations with transition metal ions Zn2+ and Cd2+, leading to polymers with strong and broad visible absorption and low band gaps, indicative of their potential in photovoltaic applications (Chen et al., 2014).
特性
IUPAC Name |
5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-2-16-8-14-19(15-9-16)27-24(29)21-22(17-10-12-18(26)13-11-17)28(31-23(21)25(27)30)20-6-4-3-5-7-20/h3-15,21-23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFNFNCLYUEFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetyl-12-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2808601.png)
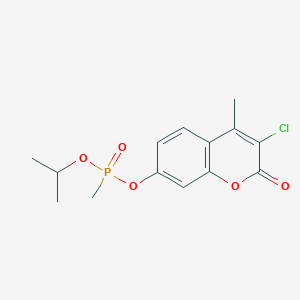
![(E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide](/img/structure/B2808603.png)
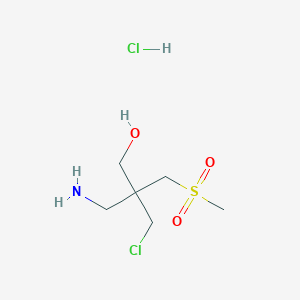
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2808605.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2808607.png)
![N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2808610.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2808611.png)
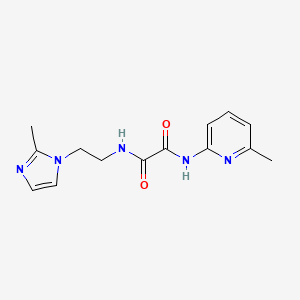
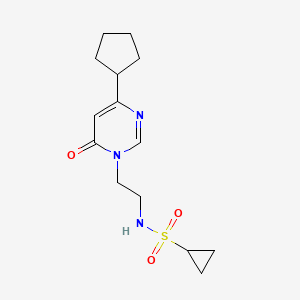
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2808617.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2808618.png)
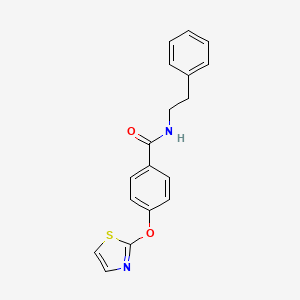
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide](/img/structure/B2808620.png)
